2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride
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Overview
Description
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrazole ring, a piperazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety and the acetamide group. Common reagents used in these reactions include hydrazines, alkyl halides, and acyl chlorides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Chemical Research:
Mechanism of Action
The mechanism of action of 2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
- N-isobutyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide sulfate
Uniqueness
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride may exhibit unique properties compared to its analogs due to the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. Comparing its pharmacological and chemical properties with similar compounds can highlight its potential advantages and applications.
Properties
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(2-methylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2.ClH/c1-12(2)10-17-15(22)11-21-13(3)9-14(18-21)16(23)20-7-5-19(4)6-8-20;/h9,12H,5-8,10-11H2,1-4H3,(H,17,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHDAPSJCEYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)C(=O)N2CCN(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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